

Application Notes and Protocols for endo-BCN-PEG4-Val-Cit-PAB-MMAE

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Compound of Interest

Compound Name: *endo-BCN-PEG4-Val-Cit-PAB-MMAE*

Cat. No.: *B15623132*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **endo-BCN-PEG4-Val-Cit-PAB-MMAE** is a sophisticated drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates several key features for effective targeted drug delivery. The endo-BCN (bicyclo[6.1.0]nonyne) group facilitates covalent attachment to azide-modified antibodies via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).^{[1][2]} A hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation.^{[1][3]} The linker includes a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, which ensures that the cytotoxic payload, Monomethyl Auristatin E (MMAE), is released predominantly within the lysosomal compartment of target cancer cells.^{[4][5]} MMAE is a potent antimitotic agent that inhibits tubulin polymerization.^{[6][7]}

This document provides detailed protocols for the preparation of stock solutions of **endo-BCN-PEG4-Val-Cit-PAB-MMAE** and its subsequent use in a typical in vitro cytotoxicity assay.

Data Presentation

Quantitative data for the preparation of **endo-BCN-PEG4-Val-Cit-PAB-MMAE** stock solutions are summarized in the table below. It is crucial to note that this compound is unstable in solution and should be freshly prepared for optimal results.^{[8][9]}

Parameter	Value	Source(s)
Solvent	Dimethyl sulfoxide (DMSO)	[6][10]
Recommended Stock Concentration	1-10 mM	[10]
Storage Temperature (Solid)	-20°C, desiccated and protected from light	[3][11]
Storage Temperature (Stock Solution)	-20°C (short-term); -80°C (long-term)	[11]
Stability	Unstable in solution; prepare fresh. Avoid repeated freeze-thaw cycles.	[8][9]

Experimental Protocols

Protocol 1: Preparation of endo-BCN-PEG4-Val-Cit-PAB-MMAE Stock Solution

1. Materials:

- **endo-BCN-PEG4-Val-Cit-PAB-MMAE** (lyophilized powder)
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

2. Equipment:

- Vortex mixer
- Centrifuge

3. Procedure:

Protocol 2: In Vitro Cytotoxicity Assay (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a general method to assess the cytotoxicity of an ADC prepared using the **endo-BCN-PEG4-Val-Cit-PAB-MMAE** linker-drug.

1. Materials:

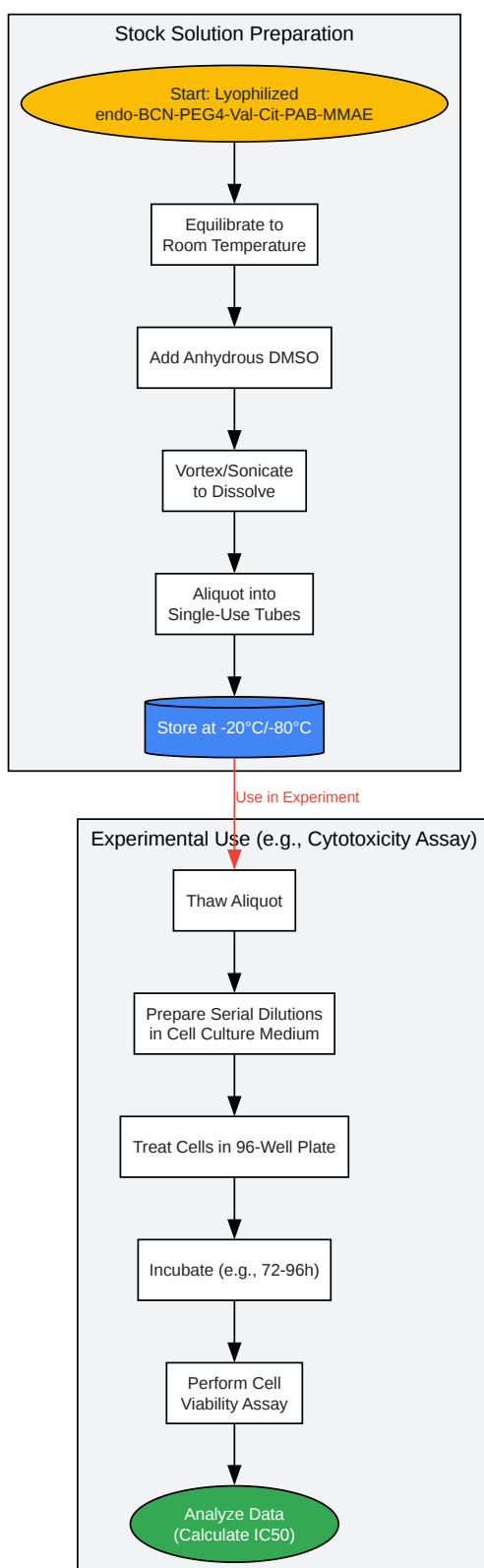
- Target cancer cell line (e.g., a CD30-positive cell line for an anti-CD30 ADC)
- Complete cell culture medium
- ADC conjugated with **endo-BCN-PEG4-Val-Cit-PAB-MMAE**
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well clear-bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Control antibody (unconjugated)
- Free **endo-BCN-PEG4-Val-Cit-PAB-MMAE**

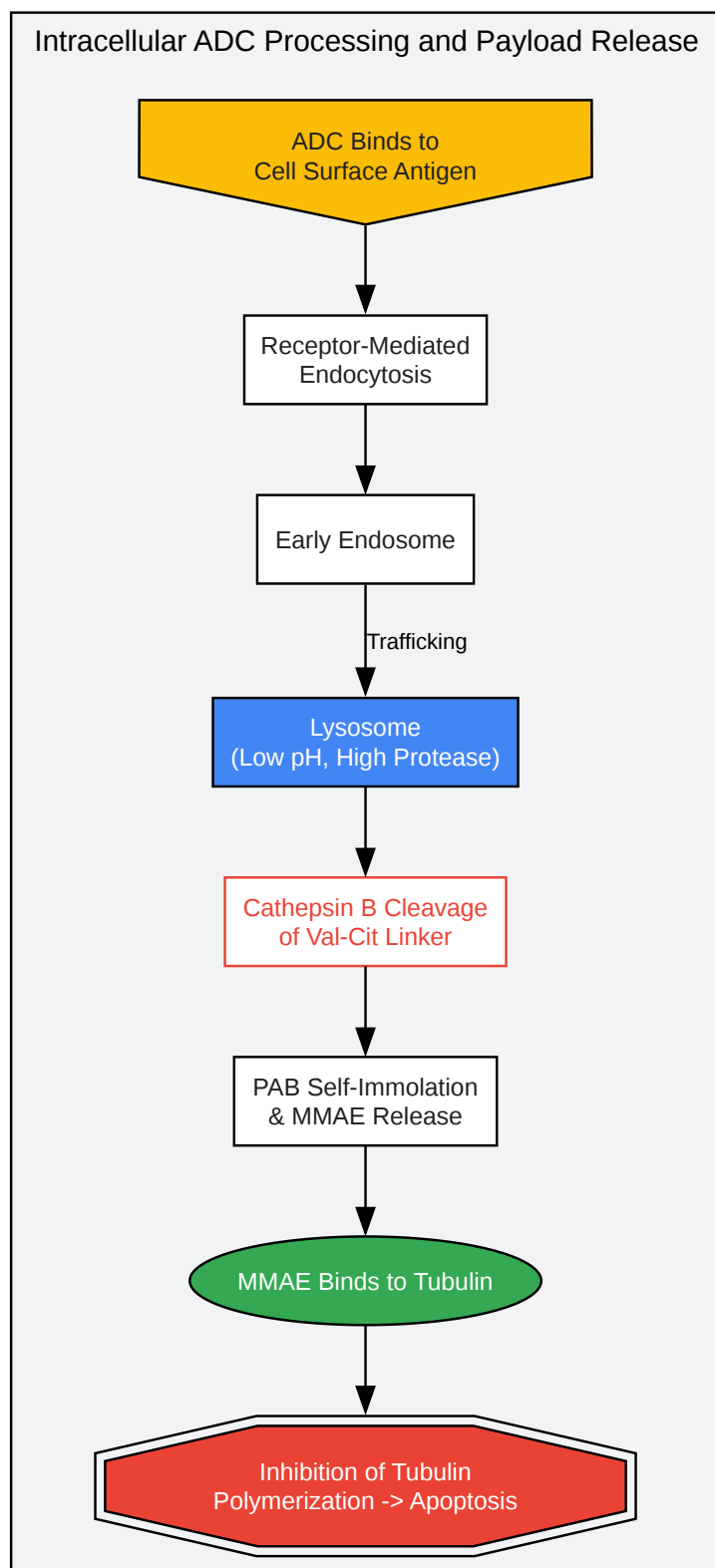
2. Equipment:

- Humidified incubator (37°C, 5% CO₂)
- Luminometer
- Calibrated micropipettes and sterile tips
- Hemocytometer or automated cell counter

3. Procedure:

Visualizations





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